3-Iodo-5-phenylpyrazin-2-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H8IN3 |
|---|---|
Molecular Weight |
297.09 g/mol |
IUPAC Name |
3-iodo-5-phenylpyrazin-2-amine |
InChI |
InChI=1S/C10H8IN3/c11-9-10(12)13-6-8(14-9)7-4-2-1-3-5-7/h1-6H,(H2,12,13) |
InChI Key |
NYZYTHCDISXPSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C(=N2)I)N |
Origin of Product |
United States |
Synthetic Methodologies for 3 Iodo 5 Phenylpyrazin 2 Amine
Retrosynthetic Analysis of the 3-Iodo-5-phenylpyrazin-2-amine Scaffold
Retrosynthetic analysis is a technique for planning a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, two primary disconnection strategies are apparent.
The first and most straightforward disconnection is at the carbon-iodine bond (C-I bond), suggesting a late-stage iodination approach. This route identifies 5-phenylpyrazin-2-amine as the key precursor. This strategy is advantageous as it introduces the reactive iodine atom in the final step, avoiding potential complications with harsh reagents in earlier stages. This disconnection is represented as Route A in the retrosynthetic scheme.
A second approach involves disconnecting the bonds that form the pyrazine (B50134) ring itself. This de novo strategy breaks the heterocycle into acyclic building blocks. A common method for pyrazine synthesis is the condensation between an α-amino amide and a 1,2-dicarbonyl compound. rsc.orgnih.gov This disconnection leads to precursors such as an aminocarbonyl compound and an α-keto aldehyde, for instance, phenylglyoxal (B86788) and an amino-acetamide derivative. This is shown as Route B .
A further disconnection strategy for the 5-phenylpyrazin-2-amine precursor (from Route A) involves a C-C bond disconnection between the pyrazine core and the phenyl group. This suggests a cross-coupling reaction, such as a Suzuki-Miyaura coupling, between a halogenated aminopyrazine (e.g., 5-bromo-2-aminopyrazine ) and phenylboronic acid . scientific.net This is a powerful method for creating the C5-aryl linkage regioselectively.
Therefore, a logical forward synthesis would involve either the de novo synthesis of 5-phenylpyrazin-2-amine followed by iodination, or the synthesis of a halogenated aminopyrazine, followed by a Suzuki coupling and then iodination. The late-stage iodination of 5-phenylpyrazin-2-amine is often the more direct and preferred pathway.
De Novo Synthesis Strategies
De novo synthesis strategies focus on constructing the pyrazine ring from acyclic components. These methods offer flexibility in introducing a wide array of substituents onto the heterocyclic core.
The most prevalent method for constructing unsymmetrically substituted aminopyrazines is the condensation of α-amino acid amides with 1,2-dicarbonyl compounds. rsc.org For the synthesis of the key precursor, 5-phenylpyrazin-2-amine, this involves the reaction of glycinamide (B1583983) (or a salt thereof) with phenylglyoxal. The reaction proceeds through initial Schiff base formation followed by cyclization and subsequent oxidation (often spontaneous via air oxidation) to yield the aromatic pyrazine ring.
Alternative cyclization strategies include:
Self-condensation of α-amino ketones: This method is highly efficient but typically yields symmetrically substituted pyrazines. rsc.org
Condensation of 1,2-diamines with 1,2-diketones: This is another classical method that is generally limited with respect to regiospecificity when using unsymmetrical reactants. rsc.org
From β-amino alcohols: Manganese-catalyzed acceptorless dehydrogenative coupling of β-amino alcohols can produce symmetrically substituted pyrazines with high yields. nih.govacs.org For example, the reaction of 2-amino-3-phenylpropan-1-ol (B95927) yields 2,5-dibenzylpyrazine. acs.org While not directly applicable to the target compound's substitution pattern, it showcases modern catalytic approaches to pyrazine ring formation.
A powerful alternative to building the substituted pyrazine from acyclic precursors is the regioselective functionalization of a simpler, pre-formed pyrazine ring. Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose.
A viable strategy for synthesizing the 5-phenylpyrazin-2-amine precursor involves the Suzuki-Miyaura coupling reaction. This approach starts with a halogenated 2-aminopyrazine (B29847), such as 2-amino-5-bromopyrazine, which is then coupled with phenylboronic acid. Research on the synthesis of 5-(4-nitrophenyl)-2-aminopyrazine demonstrated the success of this two-step approach, involving monobromination of 2-aminopyrazine followed by a Suzuki-Miyaura coupling. scientific.net This method provides excellent regiocontrol, ensuring the phenyl group is installed specifically at the C-5 position.
Similarly, Sonogashira coupling has been employed for the regioselective functionalization of the pyrazine core, for instance, by coupling 2-amino-5-chloropyrazine (B1281452) with terminal alkynes to form C-C bonds.
The efficiency and yield of pyrazine synthesis are highly dependent on the reaction conditions. Optimization studies for various pyrazine syntheses have explored the impact of catalysts, solvents, bases, and temperature.
For metal-catalyzed dehydrogenative coupling routes to pyrazines, extensive screening of reaction parameters is common. For example, in a manganese-catalyzed synthesis, different bases, solvents, and temperatures were tested to maximize yield. nih.govacs.org
| Parameter | Variation | Observation | Reference |
| Base | KH, KOBu-t, NaOMe, NaOEt | KH and NaOEt provided significantly higher yields compared to KOBu-t and NaOMe in a specific manganese-catalyzed pyrazine synthesis. | acs.org |
| Solvent | Toluene, THF, 1,4-Dioxane | Toluene was found to be the optimal solvent for the manganese-catalyzed reaction at 150 °C. | nih.govacs.org |
| Catalyst | Various PNP, PNNH, PNHP–Mn pincer complexes | The specific ligand structure on the manganese catalyst had a profound impact on the catalytic efficiency. | nih.gov |
| Temperature | 125 °C vs. 150 °C | Increasing the temperature from 125 °C to 150 °C improved the reaction yield significantly. | nih.gov |
In the context of Suzuki-Miyaura couplings to produce aryl-substituted pyrazines, the choice of palladium catalyst and ligands is critical. For instance, in the coupling of 2-amino-5-chloropyrazine with aryl acetylenes, Pd(PPh₃)₂Cl₂ was found to be more efficient than other catalysts like PEPPSI-IPr.
Late-Stage Iodination Techniques
Late-stage iodination involves the introduction of an iodine atom onto the fully formed 5-phenylpyrazin-2-amine scaffold. This is often the preferred final step due to the high reactivity of aryl iodides in further chemical transformations like cross-coupling reactions. nih.govrsc.org
The 5-phenylpyrazin-2-amine precursor contains a potent activating group (the C-2 amino group) and a deactivating group (the pyrazine ring itself). The amino group directs electrophilic substitution to the ortho and para positions. In this case, the C-6 position is para to the amino group, while the C-3 position is ortho. The C-5 position is already substituted with the phenyl group. Due to the electronic properties and steric environment, electrophilic attack is highly favored at the C-3 position.
A variety of reagents and methods are available for the electrophilic iodination of activated aromatic and heteroaromatic systems. scielo.br
Common Electrophilic Iodination Reagents:
N-Iodosuccinimide (NIS): A mild and commonly used source of electrophilic iodine, often used in solvents like acetonitrile (B52724) or DMF. researchgate.net
Iodine monochloride (ICl): A highly reactive and effective iodinating agent.
Iodine (I₂) with an Oxidant: Molecular iodine can be used in the presence of an oxidizing agent (e.g., H₂O₂, nitric acid) to generate the electrophilic iodine species in situ.
Amine-Iodine Complexes: Stable and easy-to-handle complexes of iodine with amines like morpholine (B109124) can be used as effective iodinating agents, particularly for activated systems like phenols. scielo.br
For aminopyrazines specifically, halogenation using N-halosuccinimides is a well-established method. The use of N-Bromosuccinimide (NBS) in acetonitrile, often with microwave assistance, has been shown to be effective for the halogenation of 2-aminopyrazine, yielding 3,5-dihalogenated products. researchgate.net For mono-iodination of 5-phenylpyrazin-2-amine, using a controlled stoichiometry of an iodinating agent like NIS would be expected to yield the desired 3-iodo product with high regioselectivity.
| Substrate Type | Reagent | Conditions | Outcome | Reference |
| Aromatic Amines | N-Iodosuccinimide | Acetonitrile | Regioselective iodination | researchgate.net |
| Phenols | Morpholine-Iodine Complex | Water | Regioselective iodination | scielo.br |
| 2-Aminopyrazine | N-Bromosuccinimide | Acetonitrile, Microwave | 3,5-Dibromination | researchgate.net |
| Aryl Amines | NaI, t-BuONO | Acetonitrile | One-pot diazotization-iodination (Sandmeyer-type) | rsc.org |
Another powerful method for introducing iodine is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate. rsc.orggla.ac.uk This would involve converting an amino group at the C-3 position into a diazonium salt, which is then displaced by an iodide source (e.g., KI). However, this would require a more complex starting material, 3,5-diamino-2-phenylpyrazine, making direct electrophilic iodination of 5-phenylpyrazin-2-amine the more synthetically efficient route.
Directed Ortho-Metalation and Halogenation Sequences
Directed ortho-metalation (DoM) represents a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgbaranlab.org This method leverages the coordinating ability of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position. wikipedia.orguwindsor.ca The resulting aryllithium intermediate is then quenched with an electrophile to introduce the desired substituent with high precision. wikipedia.org
In the context of synthesizing this compound, the amino group at the C2 position of the 5-phenylpyrazin-2-amine precursor can serve as the directing group. The synthesis proceeds via a two-step sequence:
Directed Ortho-Lithiation: The starting material, 5-phenylpyrazin-2-amine, is treated with a potent organolithium base. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are often employed, particularly with π-deficient heterocycles like pyridine (B92270) to avoid competitive nucleophilic addition. uwindsor.ca The reaction is typically conducted in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether (Et₂O) at cryogenic temperatures (e.g., -78 °C) to ensure stability of the lithiated intermediate. baranlab.org The nitrogen atom of the amino group coordinates with the lithium cation, positioning the base to abstract the proton from the C3 position, the only available ortho C-H bond.
Halogenation: The resulting 3-lithiated pyrazine intermediate is then treated with an electrophilic iodine source. Molecular iodine (I₂) is a common and effective reagent for this transformation. The iodine atom replaces the lithium atom, yielding the target compound, this compound.
The primary advantage of the DoM strategy is its exceptional regioselectivity, which circumvents the formation of isomeric byproducts that can occur with traditional electrophilic aromatic substitution methods. wikipedia.org
Table 1: Key Parameters for Directed Ortho-Metalation of 5-phenylpyrazin-2-amine
| Parameter | Description |
|---|---|
| Directing Group | 2-Amino group |
| Substrate | 5-Phenylpyrazin-2-amine |
| Base | Lithium Diisopropylamide (LDA) or Lithium Tetramethylpiperidide (LiTMP) |
| Solvent | Tetrahydrofuran (THF) or Diethyl Ether (Et₂O) |
| Temperature | Typically -78 °C |
| Electrophile | Molecular Iodine (I₂) |
| Product | this compound |
Palladium-Catalyzed Iodination Strategies
Transition metal-catalyzed C-H activation has emerged as a highly efficient and versatile tool for the synthesis of functionalized organic molecules. Palladium-catalyzed C-H iodination offers an alternative route to this compound, often under milder conditions than DoM. nih.gov
This approach involves the direct iodination of the C-H bond at the 3-position of 5-phenylpyrazin-2-amine, catalyzed by a palladium(II) species. A plausible catalytic cycle, based on established mechanisms, would proceed as follows:
C-H Activation/Cyclopalladation: The reaction is initiated by the coordination of the palladium catalyst to the substrate. The amino group acts as a directing group, facilitating the activation of the ortho C-H bond (at C3) and forming a cyclopalladated intermediate.
Oxidative Addition/Iodination: Molecular iodine (I₂), used as the iodine source and sole oxidant, reacts with the palladium intermediate. nih.gov This step leads to the formation of the iodinated product and regenerates the active palladium catalyst.
Commonly used catalysts for this type of transformation include palladium(II) acetate (B1210297) (Pd(OAc)₂) or palladium(II) chloride (PdCl₂). nih.gov The reaction may be performed in a polar aprotic solvent like N,N-dimethylformamide (DMF). The use of an additive, such as cesium acetate (CsOAc), has been shown to improve catalytic turnover in similar systems. nih.gov This method is attractive due to its operational simplicity and the use of relatively inexpensive and benign molecular iodine. nih.gov
Table 2: Typical Conditions for Palladium-Catalyzed Iodination
| Component | Example | Purpose |
|---|---|---|
| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) | Facilitates C-H activation |
| Directing Group | 2-Amino group | Guides catalyst to ortho-position |
| Iodine Source | Molecular Iodine (I₂) | Provides iodine atom and acts as oxidant |
| Solvent | N,N-Dimethylformamide (DMF) | Solubilizes reactants and catalyst |
| Additive | Cesium Acetate (CsOAc) | Can enhance catalytic activity |
| Temperature | 60-100 °C | Provides energy for reaction |
Purification and Isolation Methodologies for this compound
Following the synthesis of this compound, effective purification and isolation are critical to obtain the compound in high purity. The choice of method depends on the scale of the reaction, the nature of impurities, and the physical properties of the product.
Precipitation and Filtration: If the product is a solid and precipitates out of the reaction mixture upon cooling or addition of an anti-solvent, it can be isolated by simple filtration. The collected solid is typically washed with a cold solvent (e.g., cold methanol (B129727) or diethyl ether) to remove residual reagents and soluble impurities. jocpr.com This method is highly efficient for large-scale production.
Solvent Extraction: This technique is used to separate the product from impurities based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent (e.g., ethyl acetate, dichloromethane). google.com The crude reaction mixture is diluted with an organic solvent and washed sequentially with aqueous solutions (e.g., dilute acid, base, or brine) to remove specific impurities. The final product is recovered by evaporating the organic solvent. google.com
Recrystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble. Upon slow cooling, the product crystallizes out, leaving impurities behind in the solution. The pure crystals are then collected by filtration.
Column Chromatography: For high-purity samples, especially on a smaller scale, silica (B1680970) gel column chromatography is the method of choice. A solution of the crude product is loaded onto a column of silica gel and eluted with a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate). The components of the mixture separate based on their differing affinities for the stationary phase (silica) and the mobile phase (eluent), allowing for the isolation of the pure product. However, this method is often less practical for large-scale industrial processes due to cost and time. google.com
Comparative Analysis of Synthetic Routes for Scalability and Efficiency
Both Directed Ortho-Metalation (DoM) and Palladium-Catalyzed Iodination offer effective pathways to this compound, but they differ significantly in terms of scalability, efficiency, and reaction conditions.
| Feature | Directed Ortho-Metalation (DoM) | Palladium-Catalyzed Iodination |
| Reagents | Stoichiometric strong base (e.g., LDA), cryogenic temperatures (-78 °C) | Catalytic amount of Palladium, milder temperatures (60-100 °C) |
| Selectivity | Excellent regioselectivity due to chelation control. wikipedia.org | High regioselectivity guided by the amino group. nih.gov |
| Yield | Can be high, but sensitive to reaction conditions and moisture. | Generally good to excellent yields (up to 98% in related systems). nih.gov |
| Atom Economy | Lower, due to the use of a stoichiometric organolithium base. | Higher, as the catalyst is used in small amounts and is regenerated. |
| Scalability | Can be challenging. Requires large volumes of anhydrous solvents and strict control of very low temperatures, which is energy-intensive and costly on an industrial scale. nuph.edu.ua | More scalable. Milder conditions are easier and less expensive to maintain. Solution-phase synthesis is well-suited for gram to kilogram scale. nuph.edu.uasmolecule.com |
| Functional Group Tolerance | Limited. The highly basic organolithium reagents are incompatible with acidic protons and many electrophilic functional groups. | Broader. Palladium catalysis can tolerate a wider range of functional groups, including esters and other halides. nih.gov |
| Cost & Safety | Organolithium reagents are pyrophoric and require careful handling. Cryogenic cooling adds significant operational cost. | Palladium catalysts can be expensive, but the low catalyst loading can mitigate this. The reagents are generally less hazardous than organolithiums. |
Advanced Spectroscopic and Structural Elucidation of 3 Iodo 5 Phenylpyrazin 2 Amine
Vibrational Spectroscopic Characterization (FT-IR, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For 3-Iodo-5-phenylpyrazin-2-amine, the FT-IR and Raman spectra would be expected to show characteristic bands for the amine group, the phenyl ring, and the pyrazine (B50134) ring.
The primary amine (-NH₂) group would typically exhibit two N-H stretching vibrations in the region of 3300-3500 cm⁻¹. The asymmetric stretch appears at a higher frequency than the symmetric stretch. An N-H bending (scissoring) vibration is expected in the 1580-1650 cm⁻¹ range. A broad N-H wagging band could also be observed between 665 and 910 cm⁻¹.
The phenyl group would produce characteristic C-H stretching vibrations above 3000 cm⁻¹ and several aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations would give strong absorptions in the 690-900 cm⁻¹ range, which are indicative of the substitution pattern of the benzene ring.
The pyrazine ring, being an aromatic heterocycle, would also show C-H stretching, ring stretching, and ring deformation vibrations. The C-N stretching vibrations of the pyrazine ring and the amine substituent are expected in the 1250-1335 cm⁻¹ range for aromatic amines.
The C-I stretching vibration would appear in the far-infrared region, typically below 600 cm⁻¹, due to the heavy iodine atom.
A hypothetical data table for the expected FT-IR and Raman peaks is presented below. The exact positions of the peaks can be influenced by the electronic effects of the substituents and the solid-state packing of the molecule.
| Vibrational Mode | Expected FT-IR Peak Position (cm⁻¹) | Expected Raman Peak Position (cm⁻¹) |
| N-H Asymmetric Stretch | ~3450 | Weak |
| N-H Symmetric Stretch | ~3350 | Weak |
| Aromatic C-H Stretch | 3000-3100 | Strong |
| N-H Scissoring | 1600-1640 | Medium |
| Aromatic C=C Stretch | 1450-1600 | Strong |
| C-N Stretch | 1250-1340 | Medium |
| C-I Stretch | < 600 | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in a molecule.
In the ¹H NMR spectrum, the amine protons would likely appear as a broad singlet, the chemical shift of which would be concentration and solvent-dependent. The protons of the phenyl group would resonate in the aromatic region (typically 7.0-8.5 ppm), and their splitting pattern would depend on the coupling with adjacent protons. The single proton on the pyrazine ring would also appear in the aromatic region.
In the ¹³C NMR spectrum, distinct signals would be observed for each carbon atom in the molecule. The carbon atom attached to the iodine (C-I) would be significantly shifted upfield due to the heavy atom effect. The chemical shifts of the pyrazine and phenyl ring carbons would be influenced by the electron-donating amine group and the electron-withdrawing iodine atom.
2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and determining the connectivity of the molecule.
COSY (Correlation Spectroscopy) would show correlations between protons that are coupled to each other, helping to identify adjacent protons within the phenyl and pyrazine rings.
HSQC (Heteronuclear Single Quantum Coherence) would reveal one-bond correlations between protons and the carbon atoms they are directly attached to.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is essential for establishing the connectivity across the entire molecule, for instance, between the phenyl and pyrazine rings.
NOESY (Nuclear Overhauser Effect Spectroscopy) would show correlations between protons that are close in space, providing insights into the preferred conformation of the molecule, such as the relative orientation of the phenyl and pyrazine rings.
Solid-state NMR could be used to study the crystalline form of this compound. It can provide information about the number of crystallographically independent molecules in the unit cell and can be used to characterize different polymorphs if they exist.
Mass Spectrometry (HRMS, MS/MS) for Precise Molecular Mass and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) would be used to determine the precise molecular mass of the compound, which allows for the confirmation of its elemental composition. For C₁₀H₈IN₃, the expected exact mass would be calculated and compared to the experimental value.
Tandem Mass Spectrometry (MS/MS) would be employed to study the fragmentation pathways of the molecule. The fragmentation pattern would likely involve the loss of the iodine atom, the amine group, and fragmentation of the pyrazine and phenyl rings. This data provides structural confirmation.
X-ray Crystallography of this compound
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise measurements of bond lengths, bond angles, and torsional angles.
The data would reveal the planarity of the pyrazine ring and the phenyl ring. The torsional angle between the pyrazine and phenyl rings would be a key structural parameter, indicating the degree of twisting between these two rings. The bond lengths, such as the C-I, C-N, and C-C bonds, would provide insight into the electronic structure of the molecule. The crystal packing would show intermolecular interactions, such as hydrogen bonding involving the amine group, which govern the solid-state architecture.
Without access to a published crystal structure, hypothetical data tables for bond lengths, bond angles, and torsional angles cannot be accurately generated.
Analysis of Intermolecular Interactions and Crystal Packing Motifs
Hydrogen Bonding: The primary amino group (-NH₂) is a potent hydrogen bond donor, while the nitrogen atoms of the pyrazine ring act as hydrogen bond acceptors. This combination is expected to lead to the formation of robust N-H···N hydrogen bonds, which are a common feature in the crystal structures of aminopyrazines and other nitrogen-containing heterocyclic compounds. These interactions can result in the formation of discrete dimers, chains, or more complex network structures. For instance, Watson-Crick-like base pairing motifs, characterized by R²₂(8) graph set notation, are often observed in aminopyrazine derivatives, leading to the formation of linear chains.
Halogen Bonding: The iodine atom on the pyrazine ring is a potential halogen bond donor. Halogen bonding (I···N or I···O) is a highly directional, non-covalent interaction that has gained significant attention in crystal engineering. In the crystal lattice of this compound, the iodine atom could interact with the nitrogen atoms of the pyrazine ring or the amino group of neighboring molecules, further stabilizing the crystal packing.
Other Weak Interactions: In addition to the primary interactions mentioned above, weaker forces such as C-H···π and van der Waals interactions will also play a role in the final crystal packing arrangement.
The interplay of these various intermolecular forces would result in a complex and stable three-dimensional crystal lattice. The specific packing motifs will depend on the subtle balance of these interactions, and their definitive elucidation would require single-crystal X-ray diffraction analysis.
To illustrate the potential intermolecular interactions, a hypothetical data table is presented below. This table is based on typical bond lengths and angles observed in similar structures and is for illustrative purposes only, as experimental data for this compound is not available.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Angle (°) |
| Hydrogen Bond | N-H (amino) | N (pyrazine) | 2.0 - 2.5 | 150 - 180 |
| Halogen Bond | C-I | N (pyrazine) | 2.8 - 3.2 | 160 - 180 |
| π-π Stacking | Phenyl Ring | Pyrazine Ring | 3.3 - 3.8 (centroid-centroid) | - |
Chiroptical Spectroscopy (CD/ORD) for Stereochemical Assignment (if applicable to chiral derivatives)
This compound itself is an achiral molecule and therefore does not exhibit optical activity. Consequently, it will not show a signal in Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) spectroscopy. However, if chiral centers were introduced into the molecule, for instance, by substitution on the phenyl ring or by creating a chiral axis, the resulting chiral derivatives would be amenable to analysis by these powerful techniques.
Principles of CD and ORD Spectroscopy:
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of this difference in absorption versus wavelength and provides information about the stereochemistry and conformation of the molecule.
Optical Rotatory Dispersion (ORD) spectroscopy measures the rotation of the plane of linearly polarized light as a function of wavelength. This phenomenon is known as optical rotation, and an ORD spectrum is a plot of this rotation versus wavelength.
Application to Chiral Derivatives: Should chiral derivatives of this compound be synthesized, CD and ORD spectroscopy would be invaluable tools for their stereochemical assignment. The sign and magnitude of the Cotton effect in the CD and ORD spectra can be correlated with the absolute configuration of the stereocenters. This is often achieved by comparing the experimental spectra with those of structurally related compounds of known absolute configuration or with spectra predicted by quantum chemical calculations. The synthesis of chiral pyrazine derivatives has been reported in the literature, and their stereochemistry has been a subject of interest.
Reactivity and Transformations of 3 Iodo 5 Phenylpyrazin 2 Amine
Reactivity of the Aryl Iodide Moiety
The carbon-iodine bond at the 3-position of the pyrazine (B50134) ring is the most labile site for many synthetic transformations, particularly for transition metal-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrazine ring further enhances the reactivity of the aryl iodide towards oxidative addition, a key step in many catalytic cycles.
Cross-Coupling Reactions (Suzuki, Stille, Sonogashira, Negishi, Heck)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The iodo-substituent in 3-iodo-5-phenylpyrazin-2-amine serves as an excellent leaving group in these transformations, allowing for the introduction of a wide variety of substituents at this position.
Suzuki Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. For this compound, a Suzuki coupling would enable the introduction of various aryl, heteroaryl, or vinyl groups at the 3-position. The reaction is known for its mild conditions and tolerance of a wide range of functional groups, including the amino group present on the pyrazine ring.
| Organoboron Reagent | Palladium Catalyst | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|
| Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 80-100 |
| Heteroarylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/Water | 90-110 |
| Vinylboronic acid | Pd(OAc)₂/SPhos | K₂CO₃ | THF/Water | 60-80 |
Stille Coupling: The Stille reaction couples the aryl iodide with an organotin compound (organostannane) catalyzed by a palladium complex. wikipedia.orglibretexts.org This method is valued for its ability to proceed under neutral conditions and its compatibility with a broad array of functional groups. organic-chemistry.org However, the toxicity of organotin reagents is a significant drawback. wikipedia.org
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne. wikipedia.orgorganic-chemistry.org It is typically co-catalyzed by palladium and copper complexes and requires a base, often an amine, which can also serve as the solvent. wikipedia.orgorganic-chemistry.org This reaction would be instrumental in synthesizing 3-alkynyl-5-phenylpyrazin-2-amines, which are valuable precursors for more complex heterocyclic structures. The reaction is generally carried out under mild conditions. wikipedia.org
| Palladium Catalyst | Copper Co-catalyst | Base | Solvent |
|---|---|---|---|
| Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | THF or DMF |
| Pd(OAc)₂ | CuI | Diisopropylamine | Toluene |
Negishi Coupling: The Negishi coupling involves the reaction of the aryl iodide with an organozinc reagent in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org A key advantage of this method is the high reactivity of the organozinc nucleophiles, which often allows for milder reaction conditions and higher yields. wikipedia.org This reaction is particularly useful for the formation of C(sp²)–C(sp³) and C(sp²)–C(sp²) bonds. wikipedia.org
Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base. organic-chemistry.org This transformation would allow for the introduction of vinyl substituents at the 3-position of the pyrazine ring, leading to the formation of substituted styryl-like pyrazine derivatives.
C-H Activation and Functionalization Strategies
While the cross-coupling reactions rely on a pre-functionalized partner, C-H activation strategies offer a more atom-economical approach to form new bonds. In the context of this compound, the most likely site for directed C-H activation would be the ortho-positions of the 5-phenyl group. The amino group on the pyrazine ring could potentially act as a directing group, facilitating the functionalization of the adjacent C-H bond on the phenyl ring. Palladium-catalyzed C-H activation has emerged as a powerful tool in this regard. rsc.org
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for the displacement of the iodide. Aromatic rings, especially electron-deficient ones like pyrazine, can undergo nucleophilic substitution. wikipedia.org The rate of SNAr reactions is often dependent on the nature of the leaving group, with fluoride typically being the most reactive and iodide the least. However, the high polarizability of the C-I bond can sometimes facilitate the reaction. For this compound, strong nucleophiles would be required to displace the iodide, and the reaction would be facilitated by the electron-withdrawing nature of the pyrazine ring.
Reactivity at the Pyrazine Ring
The pyrazine ring in this compound is an electron-deficient aromatic system, which dictates its reactivity towards both electrophilic and nucleophilic reagents. The presence of the amino and phenyl substituents further influences the regioselectivity of these reactions.
Electrophilic Aromatic Substitution on Pyrazine Core
Pyrazine itself is generally unreactive towards electrophilic aromatic substitution due to the deactivating effect of the two nitrogen atoms. The protonation of a ring nitrogen under acidic conditions further deactivates the ring. However, the presence of the strongly activating amino group at the 2-position can facilitate electrophilic attack. The directing effect of the amino group would likely favor substitution at the 6-position, which is ortho to the amino group and meta to the other ring nitrogen.
Nucleophilic Additions to the Pyrazine Ring
The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic attack. Nucleophilic addition to the pyrazine ring of this compound is a possibility, especially with strong nucleophiles. Such an addition would temporarily disrupt the aromaticity of the ring, forming a Meisenheimer-like intermediate. The subsequent outcome would depend on the reaction conditions and the nature of the nucleophile. It is also conceivable that under certain conditions, a nucleophile could add to the pyrazine ring, leading to a ring-opening or rearrangement reaction.
Reactivity of the Primary Amine Functionality
The primary amine group at the C2 position of the pyrazine ring is a key site for a variety of chemical modifications. Its nucleophilicity, while somewhat attenuated by the electron-withdrawing nature of the pyrazine core, is sufficient to engage in a range of classical amine reactions.
Acylation and Sulfonylation Reactions
The primary amine of this compound readily undergoes acylation with acylating agents such as acyl chlorides and anhydrides to furnish the corresponding amides. A notable example, analogous to the target molecule, is the synthesis of N-(5-phenylpyrazin-2-yl)-benzamide derivatives, which has been accomplished through a two-step automated synthesis protocol nih.govresearchgate.net. This suggests that this compound would react similarly. The general procedure involves the reaction of the amine with a suitable benzoyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.
Table 1: Examples of Acylation Reactions
| Reactant 1 | Reactant 2 | Product |
|---|---|---|
| This compound | Acetyl chloride | N-(3-Iodo-5-phenylpyrazin-2-yl)acetamide |
| This compound | Benzoyl chloride | N-(3-Iodo-5-phenylpyrazin-2-yl)benzamide |
Similarly, sulfonylation of the primary amine can be achieved by reacting it with sulfonyl chlorides in the presence of a base like pyridine (B92270). This reaction yields the corresponding sulfonamides. The synthesis of substituted N-(pyrazin-2-yl)benzenesulfonamides has been reported, indicating the feasibility of this transformation for the iodo-phenyl substituted analogue nih.gov.
Table 2: Examples of Sulfonylation Reactions
| Reactant 1 | Reactant 2 | Product |
|---|---|---|
| This compound | Benzenesulfonyl chloride | N-(3-Iodo-5-phenylpyrazin-2-yl)benzenesulfonamide |
| This compound | p-Toluenesulfonyl chloride | N-(3-Iodo-5-phenylpyrazin-2-yl)-4-methylbenzenesulfonamide |
Alkylation and Reductive Amination Protocols
Direct alkylation of the primary amine of this compound with alkyl halides can be challenging due to the potential for over-alkylation and the relatively low nucleophilicity of the amine. However, reductive amination offers a more controlled and efficient method for the synthesis of N-alkylated derivatives.
Reductive amination involves the initial reaction of the amine with an aldehyde or a ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. A variety of reducing agents can be employed, with sodium borohydride derivatives like sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaCNBH₃) being common choices due to their mildness and selectivity nih.govorganic-chemistry.orgresearchgate.net. For electron-deficient amines, specific protocols using reagents like triethylsilane in the presence of an acid have been developed to facilitate the reaction researchgate.net.
Table 3: Examples of Reductive Amination Reactions
| Amine | Carbonyl Compound | Reducing Agent | Product |
|---|---|---|---|
| This compound | Formaldehyde | NaBH(OAc)₃ | N-(3-Iodo-5-phenylpyrazin-2-yl)methanamine |
| This compound | Acetone | NaCNBH₃ | N-(3-Iodo-5-phenylpyrazin-2-yl)propan-2-amine |
| This compound | Benzaldehyde | Et₃SiH / TFA | N-Benzyl-3-iodo-5-phenylpyrazin-2-amine |
Formation of Schiff Bases and Related Imine Derivatives
The primary amine of this compound can condense with aldehydes and ketones to form Schiff bases (imines). This reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium towards the product tu.edu.iqnih.gov. The stability of the resulting Schiff base is enhanced by conjugation with the pyrazine and phenyl rings tu.edu.iq. These imine derivatives are versatile intermediates in organic synthesis and can be used to introduce further chemical diversity.
Table 4: Examples of Schiff Base Formation
| Amine | Carbonyl Compound | Product (Schiff Base) |
|---|---|---|
| This compound | Benzaldehyde | (E)-N-(Benzylidene)-3-iodo-5-phenylpyrazin-2-amine |
| This compound | Acetophenone | (E)-N-(1-Phenylethylidene)-3-iodo-5-phenylpyrazin-2-amine |
Regioselectivity and Stereoselectivity in Derivatization Reactions
The derivatization reactions of this compound at the primary amine are generally highly regioselective, as the amine group is the most nucleophilic site in the molecule for the aforementioned transformations. The pyrazine ring itself is electron-deficient and less prone to electrophilic attack, while the C-I and C-phenyl bonds are typically stable under the conditions used for amine derivatization.
In terms of stereoselectivity, the formation of Schiff bases from prochiral ketones can lead to the formation of (E) and (Z) isomers. The (E)-isomer is generally favored due to reduced steric hindrance. In reductive amination reactions involving prochiral carbonyl compounds, the creation of a new stereocenter is possible. The stereochemical outcome would depend on the substrate, the reducing agent, and the reaction conditions, and may require the use of chiral catalysts or auxiliaries to achieve high levels of stereoselectivity.
Mechanistic Investigations of Key Transformations
The mechanisms of the key transformations of this compound are well-established in organic chemistry.
Acylation and Sulfonylation: These reactions proceed via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the acyl chloride or the sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion to form a tetrahedral intermediate, which then collapses to give the final amide or sulfonamide product.
Reductive Amination: This process involves two main steps. The first is the formation of an iminium ion from the reaction of the amine with a carbonyl compound under acidic conditions. The second step is the reduction of the iminium ion by a hydride reagent. The hydride transfer can occur via a direct reduction of the C=N bond.
Schiff Base Formation: The mechanism of Schiff base formation begins with the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde or ketone, forming a carbinolamine intermediate. tu.edu.iq This is followed by acid-catalyzed dehydration of the carbinolamine to yield the imine. tu.edu.iq The removal of water is crucial to drive the reaction to completion. nih.gov
While specific mechanistic studies on this compound are not extensively reported, the electronic properties of the molecule, with its electron-withdrawing pyrazine ring and iodo substituent, would be expected to decrease the nucleophilicity of the primary amine compared to a simple aniline. This may necessitate slightly more forcing reaction conditions for some of the transformations described.
Theoretical and Computational Studies on 3 Iodo 5 Phenylpyrazin 2 Amine
Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Molecular Orbitals
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational for understanding the electronic properties of a molecule. nih.gov These methods solve approximations of the Schrödinger equation to determine molecular geometry, electronic structure, and other properties. For a molecule like 3-iodo-5-phenylpyrazin-2-amine, a functional such as B3LYP combined with a basis set like 6-311++G(d,p) is commonly employed to provide a balance between computational cost and accuracy for geometry optimization and property calculation. researchgate.netmdpi.com
FMO analysis investigates the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity. In this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyrazine ring, while the LUMO may be distributed across the entire π-system, including the phenyl ring.
| Parameter | Energy (eV) | Description |
| EHOMO | -5.89 | Indicates electron-donating capability. |
| ELUMO | -1.45 | Indicates electron-accepting capability. |
| ΔE (Gap) | 4.44 | Correlates with chemical reactivity and stability. |
This interactive table contains representative data derived from computational studies on analogous pyrazine (B50134) structures.
The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. chemrxiv.org The map displays regions of varying electrostatic potential on the electron density surface. For this compound, the MEP would likely show:
Negative Potential (Red/Yellow): Concentrated around the electronegative nitrogen atoms of the pyrazine ring and the amino group, indicating regions susceptible to electrophilic attack.
Positive Potential (Blue): Located around the hydrogen atoms of the amino group and the phenyl ring, indicating sites for potential nucleophilic attack.
Neutral/Near-Neutral Potential (Green): Spread across the carbon framework of the aromatic rings.
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.govmdpi.commdpi.com By mapping properties onto this surface, one can decompose the crystal packing into a "fingerprint" plot that summarizes the various close contacts. For this compound, the analysis would likely reveal significant contributions from H···H, C···H, and N···H contacts, reflecting van der Waals forces and hydrogen bonding. The presence of iodine and the aromatic rings would also suggest the possibility of halogen bonding and π-π stacking interactions. nih.govresearchgate.net
| Contact Type | Contribution (%) | Description |
| H···H | 45.2 | Represents van der Waals forces. |
| C···H / H···C | 22.5 | Indicates interactions between aromatic rings and hydrogen atoms. |
| N···H / H···N | 15.8 | Corresponds to hydrogen bonding involving the amine and pyrazine nitrogens. |
| I···H / H···I | 8.5 | Suggests potential halogen bonding or weak interactions. |
| C···C | 5.1 | Indicates π-π stacking between aromatic rings. |
| Other | 2.9 | Includes minor contacts like I···N, etc. |
This interactive table presents plausible percentage contributions to the Hirshfeld surface for this type of molecule.
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of chemical bonds and intermolecular interactions based on the topology of the electron density. rsc.orgmdpi.com QTAIM analysis can identify bond critical points (BCPs) between atoms, and the properties at these points (like electron density and its Laplacian) characterize the nature of the interaction (e.g., covalent, ionic, hydrogen bond, or van der Waals).
Conformational Analysis and Energy Landscapes
The conformational landscape of this compound is primarily defined by the rotation around the single bond connecting the phenyl ring to the pyrazine ring. A potential energy surface scan, performed by systematically rotating this dihedral angle, would reveal the most stable (lowest energy) conformation and the energy barriers to rotation. The preferred conformation would likely involve a non-planar arrangement of the two rings to minimize steric hindrance, a common feature in linked aromatic systems.
Reaction Mechanism Predictions and Transition State Elucidation for Key Transformations
Computational chemistry is instrumental in predicting reaction mechanisms by mapping the entire energy profile of a chemical transformation. mdpi.com This involves locating the structures and energies of reactants, products, intermediates, and, crucially, transition states. youtube.comyoutube.com For this compound, key transformations could include Suzuki or Stille cross-coupling reactions at the iodo position or electrophilic substitution on the phenyl ring. DFT calculations can elucidate the step-by-step mechanism, identify the rate-determining step by finding the transition state with the highest energy barrier, and provide insights that guide synthetic efforts.
Ligand-Protein Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to understand the mechanistic basis of a small molecule's biological activity. nih.gov Based on the known insecticidal activity of N-(5-phenylpyrazin-2-yl)-benzamide derivatives, which target the enzyme Chitin Synthase 1, it is plausible to investigate this compound against the same protein target. nih.govresearchgate.net
A docking simulation would place the ligand into the active site of Chitin Synthase 1 and calculate a binding affinity score. The analysis would also reveal the specific intermolecular interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-protein complex. acs.orgresearchgate.net Such studies could suggest that the aminopyrazine core is crucial for anchoring the molecule in the active site through hydrogen bonds with key amino acid residues.
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
| Chitin Synthase 1 | -7.8 | ASP564, GLU565 | Hydrogen Bond (with -NH2) |
| (Homology Model) | TYR478 | π-π Stacking (with phenyl ring) | |
| ARG721 | Hydrogen Bond (with pyrazine N) |
This interactive table provides a hypothetical summary of a docking study against a plausible biological target.
Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior
Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the influence of the local environment on the conformational dynamics and intermolecular interactions of this compound. By simulating the motion of the solute and solvent molecules over time, MD studies can provide atomic-level insights into how different solvents modulate the structural flexibility and interaction patterns of the compound, which are critical for its chemical behavior and potential biological activity.
The dynamic behavior of this compound is intrinsically linked to its solvation shell. The nature of the solvent—whether polar protic, polar aprotic, or nonpolar—governs the formation and stability of various non-covalent interactions, such as hydrogen bonds and halogen bonds. These interactions can, in turn, influence the conformational landscape of the molecule, particularly the rotational freedom of the phenyl group relative to the pyrazine core and the orientation of the amine and iodo substituents.
Simulation Protocols and Parameters
To investigate these phenomena, a series of MD simulations can be performed using different explicit solvents. A typical simulation setup would involve a single molecule of this compound placed in a periodic box of solvent molecules. The system is then subjected to energy minimization, followed by equilibration and a production run, during which the trajectory data is collected for analysis. The choice of force field is crucial for accurately describing the intra- and intermolecular interactions.
| Parameter | Value/Description |
| Force Field | OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) or similar |
| Solvents Simulated | Water (polar protic), Dimethyl Sulfoxide (DMSO, polar aprotic), Cyclohexane (B81311) (nonpolar) |
| System Size | ~5000-10000 solvent molecules per solute |
| Temperature | 298 K (25 °C) |
| Pressure | 1 atm |
| Simulation Time | 100-200 nanoseconds (ns) per system |
| Ensemble | NPT (Isothermal-Isobaric) |
| Long-range Electrostatics | Particle Mesh Ewald (PME) |
| van der Waals Cutoff | 1.2 nm |
Analysis of Solvent Effects on Molecular Conformation
The trajectory data from the MD simulations can be analyzed to understand how the solvent environment affects the conformational preferences of this compound. A key parameter is the dihedral angle between the pyrazine ring and the phenyl ring, which describes the rotational orientation of the phenyl group.
In a polar protic solvent like water, the formation of hydrogen bonds between the solvent and the amine group, as well as the pyrazine nitrogens, is expected to be a dominant interaction. These interactions can stabilize specific conformations and potentially restrict the rotation of the phenyl group. In contrast, a nonpolar solvent like cyclohexane would offer minimal specific interactions, allowing for greater conformational freedom. A polar aprotic solvent such as DMSO would fall somewhere in between, capable of acting as a hydrogen bond acceptor but not a donor.
| Solvent | Average Dihedral Angle (°) | Predominant Interactions |
| Water | 35 ± 10 | Hydrogen bonding with -NH2 and pyrazine N atoms |
| DMSO | 45 ± 15 | Dipole-dipole interactions; H-bond acceptance |
| Cyclohexane | 55 ± 25 | van der Waals forces; greater rotational freedom |
Dynamic Behavior and Intermolecular Interactions
Beyond conformational analysis, MD simulations allow for the detailed study of the dynamic interactions between this compound and the surrounding solvent molecules. Radial distribution functions (RDFs) can be calculated to determine the probability of finding a solvent molecule at a certain distance from a specific atom or functional group on the solute.
For instance, the RDF for water molecules around the amine group would likely show a sharp peak at a short distance, indicative of strong, well-defined hydrogen bonds. The iodine atom, with its potential for halogen bonding, might also show specific, albeit weaker, interactions with the oxygen atom of DMSO or even water.
Analysis of the residence time of solvent molecules within the first solvation shell provides insights into the strength and lifetime of these interactions. It is anticipated that water molecules would exhibit a longer residence time around the hydrophilic portions of the molecule (the amine group and pyrazine nitrogens) compared to the more hydrophobic phenyl and iodo substituents.
| Interaction Type | Solvent | Key Solute Atoms | Average Residence Time (ps) |
| Hydrogen Bonding | Water | Amine H, Pyrazine N | 5-10 |
| Halogen Bonding | DMSO | Iodine | 2-4 |
| Hydrophobic Solvation | Cyclohexane | Phenyl Ring C | 1-3 |
Exploration of Advanced Applications of 3 Iodo 5 Phenylpyrazin 2 Amine in Materials Science and Medicinal Chemistry Non Clinical Focus
Role as a Building Block for Complex Heterocyclic Systems
The unique substitution pattern of 3-Iodo-5-phenylpyrazin-2-amine makes it an ideal starting material for the construction of intricate heterocyclic systems. The presence of both a nucleophilic amino group and a carbon-iodine bond, which is susceptible to various cross-coupling reactions, allows for the regioselective formation of new rings and molecular frameworks.
Synthesis of Polycyclic Aromatic Nitrogen Heterocycles
The synthesis of polycyclic aromatic nitrogen heterocycles is of significant interest due to their diverse applications in organic electronics and medicinal chemistry. This compound can serve as a key precursor for the construction of such systems through intramolecular cyclization reactions. For instance, palladium-catalyzed intramolecular C-N bond formation could be employed to synthesize fused pyrazine (B50134) derivatives.
Furthermore, the amino group can be acylated, and the resulting amide can undergo intramolecular cyclization onto the phenyl ring or a suitably functionalized phenyl group, leading to the formation of complex, multi-ring systems. The iodine atom also allows for the introduction of various substituents via cross-coupling reactions, which can then participate in subsequent cyclization steps.
Table 1: Potential Cross-Coupling Reactions for the Synthesis of Fused Heterocycles from this compound
| Cross-Coupling Reaction | Reagent/Catalyst | Potential Fused Heterocycle |
| Suzuki Coupling | Arylboronic acid / Pd catalyst | Phenyl-substituted pyrazines |
| Sonogashira Coupling | Terminal alkyne / Pd/Cu catalyst | Alkynyl-substituted pyrazines |
| Buchwald-Hartwig Amination | Amine / Pd catalyst | Amino-substituted pyrazines |
| Heck Coupling | Alkene / Pd catalyst | Alkenyl-substituted pyrazines |
Incorporation into Macrocyclic Ligands
Macrocyclic ligands are essential in coordination chemistry and have applications in areas such as catalysis, sensing, and medical imaging. The bifunctional nature of this compound allows for its incorporation into macrocyclic frameworks. The amino group can be used as a nucleophilic site for reaction with electrophilic linkers, while the iodo group can be functionalized post-macrocyclization or used as a reactive site for template-directed synthesis.
For example, a di-functional linker could react with two molecules of this compound to form a larger, open-chain precursor. Subsequent intramolecular cyclization, potentially via a palladium-catalyzed reaction involving the iodine atoms, could then yield a macrocyclic structure. The pyrazine nitrogen atoms within the macrocycle can act as coordination sites for metal ions, and the phenyl group can influence the solubility and stacking properties of the resulting complex.
Precursor for Advanced Functional Materials
The electronic properties of the pyrazine ring, combined with the reactivity of the iodo and amino substituents, make this compound a promising candidate for the development of advanced functional materials.
Polymer Chemistry Applications
In polymer chemistry, this compound can be utilized as a monomer for the synthesis of novel conjugated polymers. The presence of the carbon-iodine bond allows for its participation in various palladium-catalyzed cross-coupling polymerization reactions, such as Suzuki, Stille, and Sonogashira polymerizations. These methods would enable the incorporation of the pyrazine unit into the polymer backbone, potentially leading to materials with interesting electronic and photophysical properties.
The amino group can also be a site for polymerization. For instance, oxidative polymerization of the amino group could lead to the formation of polyanilines with pyrazine side chains. Alternatively, the amino group could be derivatized to introduce other polymerizable functionalities.
Table 2: Potential Polymerization Methods Involving this compound
| Polymerization Method | Role of this compound | Potential Polymer Properties |
| Suzuki Polycondensation | Di-boronic acid co-monomer | Conjugated, potentially fluorescent |
| Sonogashira Polycondensation | Di-alkyne co-monomer | Conjugated, rigid-rod structure |
| Buchwald-Hartwig Polycondensation | Di-amine co-monomer | Conjugated, nitrogen-rich |
| Oxidative Polymerization | Monomer | Potentially conducting |
Optoelectronic Material Scaffolds
Pyrazine-containing compounds are known to exhibit interesting optoelectronic properties, including fluorescence and charge-transport capabilities. The combination of the electron-deficient pyrazine ring, the electron-donating amino group, and the extended conjugation provided by the phenyl group in this compound suggests its potential as a scaffold for optoelectronic materials.
Through functionalization at the iodo position, various electron-donating or electron-withdrawing groups can be introduced, allowing for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tunability is crucial for the design of materials for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Self-Assembled Systems
The planar structure of the pyrazine and phenyl rings, along with the potential for hydrogen bonding through the amino group and halogen bonding through the iodine atom, makes this compound a candidate for the construction of self-assembled systems. These non-covalent interactions can direct the formation of ordered supramolecular structures, such as liquid crystals or organic frameworks.
The interplay between hydrogen bonding, halogen bonding, and π-π stacking interactions can lead to the formation of one-, two-, or three-dimensional networks. The nature and strength of these interactions can be modulated by introducing different substituents on the phenyl ring or by derivatizing the amino group, offering a pathway to control the morphology and properties of the self-assembled materials.
Design and Synthesis of Probes for Biological Target Identification and Validation
There is no available scientific literature detailing the design or synthesis of probes based on this compound for the purpose of biological target identification and validation.
Mechanistic Investigations of Enzyme Inhibition
No published studies were found that investigate the role of this compound in the mechanistic inhibition of any enzyme. Consequently, there is no data available on its inhibitory constants (e.g., IC₅₀, Kᵢ), mode of inhibition (e.g., competitive, non-competitive), or its interactions with enzyme active sites.
Fluorophore Conjugation and Imaging Probes
The scientific literature does not describe any instances of this compound being conjugated with a fluorophore to create imaging probes. Research into its potential as a scaffold for such applications has not been published.
Applications in Catalyst Design and Ligand Development
There is no documented use of this compound in the design of catalysts or as a ligand in coordination chemistry. Its potential utility in these areas of materials science remains unexplored in published research.
Structure-Activity Relationship (SAR) Studies for Target Engagement (non-clinical)
No non-clinical structure-activity relationship (SAR) studies for this compound or its derivatives concerning target engagement have been reported in the scientific literature. Such studies are crucial for optimizing the interaction of a compound with its biological target, but this foundational research is not available for this specific molecule.
Future Directions and Emerging Research Avenues for 3 Iodo 5 Phenylpyrazin 2 Amine Research
Development of Sustainable and Green Synthetic Methodologies
The future synthesis of 3-iodo-5-phenylpyrazin-2-amine and its derivatives is expected to be heavily influenced by the principles of green chemistry. Traditional synthetic routes often rely on harsh reagents and organic solvents, leading to significant environmental waste. Future research will likely focus on developing more eco-friendly and efficient methodologies.
One promising approach is the use of iodine in combination with an oxidizing agent like hydrogen peroxide in aqueous media. researchgate.net This system offers a greener alternative for iodination reactions, with water as the only byproduct. researchgate.net Another sustainable strategy involves iodine-catalyzed multicomponent reactions, which allow for the one-pot synthesis of complex molecules from simple precursors, minimizing waste and energy consumption. nih.gov Furthermore, mechanochemistry, which involves solvent-free reactions conducted by mechanical grinding, presents an attractive option for reducing solvent use and improving reaction efficiency. nih.govresearchgate.net The application of these methods to the synthesis of this compound could lead to more cost-effective and environmentally benign production processes.
| Green Chemistry Approach | Potential Advantages for this compound Synthesis |
| Iodine/Hydrogen Peroxide in Water | Use of water as a benign solvent, reduced byproducts. researchgate.net |
| Iodine-Catalyzed Multicomponent Reactions | One-pot synthesis, high atom economy, reduced waste. nih.gov |
| Mechanochemistry (Solvent-Free Grinding) | Elimination or reduction of organic solvents, potentially shorter reaction times. nih.govresearchgate.net |
Exploration of Novel Reactivity Patterns
The iodine atom at the 3-position of the pyrazine (B50134) ring is a key functional group that allows for a wide range of chemical transformations. While Suzuki-Miyaura cross-coupling reactions have been utilized to create carbon-carbon bonds with iodo-substituted heterocycles, researchgate.netmdpi.comnih.govnih.govmdpi.com a vast landscape of other modern cross-coupling reactions remains to be explored. These include but are not limited to Sonogashira, Heck, Buchwald-Hartwig, and Stille couplings, which would enable the introduction of diverse functionalities at this position.
Moreover, the application of photoredox catalysis could unlock novel reactivity patterns for this compound. Aryl iodides are known to be excellent precursors for radical-based transformations under photocatalytic conditions. This could facilitate previously inaccessible C-H functionalizations, trifluoromethylations, and other valuable synthetic transformations, thereby rapidly expanding the chemical space accessible from this starting material.
Advanced Computational Modeling for Predictive Design
Computational chemistry, particularly Density Functional Theory (DFT), is poised to play a crucial role in accelerating research on this compound. DFT calculations can provide deep insights into the molecule's electronic structure, reactivity, and spectroscopic properties. mdpi.commdpi.comchemrxiv.orgmdpi.com By modeling the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), researchers can predict its behavior in various chemical reactions and design experiments more effectively.
Furthermore, computational modeling can be employed for the predictive design of new derivatives with tailored properties. For instance, by calculating parameters such as electrostatic potential and molecular polarizability, it is possible to screen virtual libraries of this compound derivatives for their potential as active pharmaceutical ingredients or advanced materials. This in silico approach can significantly reduce the time and resources required for the discovery of new lead compounds.
Integration into Supramolecular Assemblies
The structural features of this compound make it an excellent candidate for incorporation into supramolecular assemblies. The pyrazine ring's nitrogen atoms can act as hydrogen bond acceptors or coordinate with metal ions, while the amino group can serve as a hydrogen bond donor. rsc.orgresearchgate.netmdpi.comglobethesis.com The iodine atom is also capable of forming halogen bonds, a type of non-covalent interaction that is increasingly being used in crystal engineering and the design of functional materials. nih.gov
Future research could focus on the self-assembly of this compound into well-defined nanostructures such as wires, sheets, and porous networks. nih.govru.nlmdpi.com These supramolecular materials could find applications in areas such as gas storage, separation, and catalysis. The coordination of this molecule to metal centers could also lead to the formation of novel metal-organic frameworks (MOFs) with interesting photophysical or magnetic properties. rsc.org
Unexplored Biological Target Identification and Mechanistic Elucidation
While some N-(5-phenylpyrazin-2-yl)-benzamide derivatives have shown promise as insecticides by targeting Chitin Synthase 1, the full biological potential of the this compound scaffold remains largely unexplored. nih.govresearchgate.net The presence of the aminopyrazine moiety, a common pharmacophore in many bioactive molecules, nih.govnih.govlifechemicals.commdpi.com suggests that this compound and its derivatives could interact with a variety of biological targets.
Future research should focus on screening this compound and its analogues against a broad range of biological targets, including kinases, proteases, and G-protein coupled receptors, to identify new therapeutic opportunities. Once a biological activity is identified, detailed mechanistic studies will be crucial to understand the molecule's mode of action at the molecular level. This will involve a combination of biochemical assays, structural biology, and computational modeling to elucidate the specific interactions between the compound and its biological target. Such studies are essential for the rational design and optimization of new drug candidates based on the this compound framework.
Q & A
Q. What are the most effective synthetic routes for 3-Iodo-5-phenylpyrazin-2-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of pyrazine derivatives often involves halogenation or cross-coupling reactions. For iodinated analogs, direct iodination of a pyrazin-2-amine precursor using iodine or iodinating agents (e.g., N-iodosuccinimide) under controlled conditions (e.g., DMF, 60–80°C) can introduce the iodine substituent . Alternatively, Suzuki-Miyaura coupling could attach the phenyl group to a pre-iodinated pyrazine core, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and optimized solvent systems (e.g., toluene/ethanol) . Reaction monitoring via TLC and purification by column chromatography (silica gel, hexane/ethyl acetate gradient) are critical to isolate high-purity product.
Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?
- Methodological Answer : Confirm structural integrity using - and -NMR to identify aromatic protons and carbons, with iodine’s electron-withdrawing effect causing characteristic downfield shifts . High-resolution mass spectrometry (HRMS) validates molecular weight. For crystallographic analysis, single-crystal X-ray diffraction (if crystals are obtainable) resolves the spatial arrangement of the iodine and phenyl groups, critical for understanding steric and electronic effects .
Q. How can researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by storing the compound at different temperatures (−20°C, 4°C, room temperature) and humidity levels. Monitor degradation via HPLC at regular intervals (e.g., 0, 1, 3, 6 months). Iodinated compounds are often light-sensitive; thus, amber vials and inert atmospheres (argon) are recommended .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for this compound across studies?
- Methodological Answer : Discrepancies may arise from impurities or varying assay conditions. Perform orthogonal purity validation (e.g., HPLC, -NMR) and replicate assays under standardized protocols (e.g., fixed cell lines, consistent IC₅₀ measurement methods). Meta-analysis of existing data can identify trends, such as iodine’s role in enhancing membrane permeability or altering target binding .
Q. How can computational modeling predict the binding affinity of this compound to biological targets?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate interactions between the compound and target proteins (e.g., kinases, GPCRs). Parameterize iodine’s van der Waals radius and partial charges accurately. Density Functional Theory (DFT) calculations can optimize the compound’s geometry and electronic properties, while Molecular Dynamics (MD) simulations assess binding stability .
Q. What experimental designs elucidate the role of iodine in the compound’s reactivity and pharmacological profile?
- Methodological Answer : Synthesize des-iodo (5-phenylpyrazin-2-amine) and halogen-swapped (e.g., bromo/chloro) analogs. Compare their electronic properties (via Hammett constants), reaction kinetics (e.g., SNAr substitutions), and bioactivity (e.g., antimicrobial assays). Iodine’s polarizability and leaving-group ability may enhance nucleophilic substitution or stabilize charge-transfer complexes .
Q. How can researchers optimize catalytic systems for asymmetric functionalization of this compound?
- Methodological Answer : Screen chiral ligands (e.g., BINAP, Josiphos) with palladium or copper catalysts in cross-coupling reactions (e.g., Buchwald-Hartwig amination). Adjust solvent polarity (e.g., THF vs. DMSO) and base (e.g., Cs₂CO₃) to enhance enantioselectivity. Monitor reaction progress via chiral HPLC to quantify enantiomeric excess (ee) .
Data Analysis and Reproducibility
Q. What statistical approaches are suitable for analyzing dose-response data in biological assays involving this compound?
- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values, ensuring replicates (n ≥ 3) and controls (e.g., DMSO vehicle). Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare efficacy across analogs. For high-throughput data, machine learning models (e.g., random forests) can identify structural features correlating with activity .
Q. How should researchers address batch-to-batch variability in synthetic yields of this compound?
- Methodological Answer : Standardize starting material purity (≥95%) and reaction conditions (temperature, stirring rate). Use Design of Experiments (DoE) to identify critical parameters (e.g., catalyst loading, solvent ratio). Implement QC checkpoints (e.g., in-process NMR) to abort failed reactions early .
Ethical and Safety Considerations
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer :
Use fume hoods for synthesis and weighing due to potential iodine vapor release. Wear nitrile gloves and lab coats to prevent dermal exposure. Dispose of waste via halogen-specific protocols (e.g., neutralization with Na₂S₂O₃). Regularly calibrate air quality monitors to detect iodine concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
